Cas no 2613-34-5 (3-Chloro-2,4-difluoroaniline)
3-Chloro-2,4-difluoroaniline Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-2,4-difluoroaniline
- 2,4-Difluoro-3-chloroaniline
- 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE
- 2,4-difluoro-3-chloro-aniline
- 3-Chlor-2,4-difluor-anilin
- 3-chloro-2,4-difluoro-aniline
- 3-chloro-2,4-difluorophenylamine
- NSC 10276
- Benzenamine, 3-chloro-2,4-difluoro-
- (3-chloro-2,4-difluoro-phenyl)amine
- NSC10276
- 3-Chloro-2,4-difluoro-phenylamine
- PubChem2947
- 3-chloro-2,4-diflurozniline
- BNTNWQPIBPBJOO-UHFFFAOYSA-N
- 3-chloro-2,4
- FT-0615305
- EN300-1228966
- CS-B0682
- DTXSID10278839
- NSC-10276
- SB76537
- STR03589
- MFCD00042200
- AM20060578
- A19791
- 2613-34-5
- SY017626
- AC-29908
- InChI=1/C6H4ClF2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H
- J-512180
- SCHEMBL159290
- Benzenamine,3-chloro-2,4-difluoro-
- AKOS015920108
- F0001-0867
-
- MDL: MFCD00042200
- Inchi: 1S/C6H4ClF2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2
- InChI Key: BNTNWQPIBPBJOO-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1F)N)F
Computed Properties
- Exact Mass: 163.00000
- Monoisotopic Mass: 163
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 26
Experimental Properties
- Density: 1.459±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 60-62°C
- Boiling Point: 222.8±35.0 ºC (760 Torr),
- Flash Point: 88.6±25.9 ºC,
- Refractive Index: 1.543
- Solubility: Very slightly soluble (0.12 g/l) (25 º C),
- PSA: 26.02000
- LogP: 2.78160
3-Chloro-2,4-difluoroaniline Security Information
- Hazard Statement: Harmful/Irritant
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S37/39
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
3-Chloro-2,4-difluoroaniline Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Chloro-2,4-difluoroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 064688-1g |
3-Chloro-2,4-difluoroaniline |
2613-34-5 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 064688-5g |
3-Chloro-2,4-difluoroaniline |
2613-34-5 | 97% | 5g |
£34.00 | 2022-03-01 | |
| Fluorochem | 064688-10g |
3-Chloro-2,4-difluoroaniline |
2613-34-5 | 97% | 10g |
£55.00 | 2022-03-01 | |
| Fluorochem | 064688-25g |
3-Chloro-2,4-difluoroaniline |
2613-34-5 | 97% | 25g |
£101.00 | 2022-03-01 | |
| TRC | C363915-100mg |
3-Chloro-2,4-difluoroaniline |
2613-34-5 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | C363915-250mg |
3-Chloro-2,4-difluoroaniline |
2613-34-5 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | C363915-500mg |
3-Chloro-2,4-difluoroaniline |
2613-34-5 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | C363915-1g |
3-Chloro-2,4-difluoroaniline |
2613-34-5 | 1g |
$ 98.00 | 2023-04-18 | ||
| eNovation Chemicals LLC | D691709-25g |
3-Chloro-2,4-difluoroaniline |
2613-34-5 | 97% | 25g |
$135 | 2023-08-31 | |
| eNovation Chemicals LLC | D691709-100g |
3-Chloro-2,4-difluoroaniline |
2613-34-5 | 97% | 100g |
$210 | 2024-07-20 |
3-Chloro-2,4-difluoroaniline Suppliers
3-Chloro-2,4-difluoroaniline Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3-Chloro-2,4-difluoroaniline
3-Chloro-2,4-difluoroaniline: A Versatile Intermediate in Modern Chemical Synthesis and Industrial Applications
3-Chloro-2,4-difluoroaniline (CAS No. 2613-34-5) is a significant halogenated aniline derivative widely recognized for its role as a key intermediate in organic synthesis and industrial processes. This compound, characterized by the presence of chlorine and fluorine atoms on the aromatic ring, exhibits unique electronic and steric properties that make it invaluable in the development of advanced materials, pharmaceuticals, and agrochemicals. Its molecular structure, featuring both chloro and fluoro substituents, enhances reactivity and selectivity in various chemical reactions, aligning with current trends in sustainable chemistry and green synthesis. Researchers and industries are increasingly focusing on halogenated anilines due to their ability to fine-tune molecular interactions, a topic frequently searched in relation to "efficient synthetic routes for fluorinated compounds" and "applications of multifunctional anilines in drug design."
The chemical properties of 3-Chloro-2,4-difluoroaniline contribute to its broad utility. With a molecular formula of C6H4ClF2N, it possesses moderate solubility in organic solvents like ethanol and dichloromethane, which facilitates its handling in laboratory and industrial settings. The electron-withdrawing effects of the halogen atoms lower the basicity of the amino group, making it less nucleophilic compared to unsubstituted anilines. This characteristic is crucial in reactions such as diazotization and acylation, where controlled reactivity is desired. In recent years, there has been a surge in online queries about "fluorine effects on aromatic compounds" and "sustainable halogenation methods," reflecting a growing interest in eco-friendly chemical processes. The compound's stability under various conditions also makes it a candidate for studies on "long-lasting chemical intermediates," a hot topic in material science forums and AI-driven research databases.
In the pharmaceutical industry, 3-Chloro-2,4-difluoroaniline serves as a building block for the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of antiviral and antibacterial agents. The incorporation of fluorine atoms is a common strategy to improve metabolic stability and bioavailability of drugs, a subject often explored in searches like "fluorine in drug discovery" and "novel aniline derivatives for medicinal chemistry." For instance, this compound can be used to create analogs that target specific enzymes or receptors, contributing to personalized medicine advancements. Additionally, its role in synthesizing dyes and pigments aligns with industrial demands for high-performance materials, with users frequently searching for "halogenated anilines in dye manufacturing" and "innovative colorants for textiles." The compound's versatility supports the trend towards multifunctional chemicals that reduce waste and enhance efficiency, echoing broader societal concerns about sustainability and resource optimization.
Agrochemical applications further highlight the importance of 3-Chloro-2,4-difluoroaniline, where it is employed in the production of herbicides and pesticides. The halogen atoms impart resistance to degradation, prolonging the efficacy of these products while minimizing environmental impact—a key area of user interest, as seen in searches for "eco-friendly agrochemicals" and "halogen-based crop protection." This aligns with global efforts to address food security through advanced chemistry, without compromising safety. Moreover, the compound's use in material science, such as in the synthesis of polymers and liquid crystals, taps into hotspots like "smart materials" and "fluorinated polymers for electronics," which are frequently discussed in AI-generated content and scientific communities. The ability to modify physical properties through halogenation makes it a valuable tool for innovators seeking to develop next-generation technologies.
Market dynamics for 3-Chloro-2,4-difluoroaniline reflect its growing relevance, with increased production driven by demand from Asia and North America. Online searches often include terms like "supply chain for halogenated intermediates" and "price trends for difluoroanilines," indicating its economic significance. Regulatory aspects focus on safe handling and storage, emphasizing protocols that prevent unintended exposure, which resonates with queries about "chemical safety best practices." As industries move towards greener alternatives, this compound's role in catalytic processes and renewable resource integration is gaining attention, linking to trends such as "circular economy in chemistry" and "AI-driven molecular design." Overall, 3-Chloro-2,4-difluoroaniline exemplifies how specialized chemicals can drive innovation across sectors, making it a subject of enduring interest in both academic and industrial contexts.
2613-34-5 (3-Chloro-2,4-difluoroaniline) Related Products
- 2106-04-9(3-Chloro-2-fluoroaniline)
- 83121-15-7(3,5-Dichloro-2,4-difluoroaniline)
- 348-65-2(5-Chloro-2,4-difluoroaniline)
- 650578-82-8(Benzenamine, 3-chloro-2-fluoro-, hydrochloride)
- 1017778-56-1(3,6-dichloro-2-fluoro-aniline)
- 367-21-5(3-Chloro-4-fluoroaniline)
- 886762-39-6(3,4-Dichloro-2-fluoroaniline)
- 69411-06-9(4-Chloro-2,6-difluoroaniline)
- 2106-05-0(5-Chloro-2-fluoroaniline)
- 448193-95-1(3-Chloro-2,5-difluoroaniline)